3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide is a chemical compound classified under thietane dioxides, which are four-membered heterocycles containing sulfur and oxygen atoms. This specific compound features two ethoxy groups and a nitrophenyl group attached to the thietane ring, making it a unique structure within its class. The compound is identified by the CAS number 92042-81-4 and has the molecular formula with a molecular weight of approximately 315.34 g/mol .
The synthesis of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide typically involves the formation of carbocations on the four-membered ring using catalytic Lewis or Brønsted acids. A divergent approach has been reported where benzylic tertiary alcohols of thietane dioxides are coupled directly with arenes, thiols, and alcohols to yield this compound . The reaction conditions often require careful control of temperature and concentration to optimize yield and purity.
The molecular structure of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide can be represented using various chemical notations. The compound's InChI key is GXNJEKSQCKONQD-UHFFFAOYSA-N, and its canonical SMILES notation is CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])OCC .
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.
The mechanism of action for 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide primarily involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, thus preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.
The physical and chemical properties of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Weight | 315.34 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 502.6°C at 760 mmHg |
| Flash Point | 257.7°C |
| LogP | 3.43760 |
| PSA (Polar Surface Area) | 106.80 Ų |
These properties indicate that the compound has a relatively high boiling point and flash point, suggesting good thermal stability .
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide has several applications in scientific research:
This compound's diverse applications underscore its importance in both academic research and industrial development.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: